molecular formula C5H9N3O4S B13245831 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide

2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13245831
M. Wt: 207.21 g/mol
InChI Key: ZXWFLHGMLMHYDQ-UHFFFAOYSA-N
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Description

2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H9N3O4S It is known for its unique structure, which includes an imidazolidinone ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with 2,5-dioxoimidazolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H9N3O4S

Molecular Weight

207.21 g/mol

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C5H9N3O4S/c6-13(11,12)2-1-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)(H2,6,11,12)

InChI Key

ZXWFLHGMLMHYDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CCS(=O)(=O)N

Origin of Product

United States

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